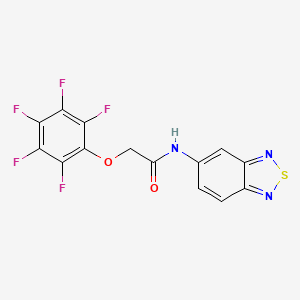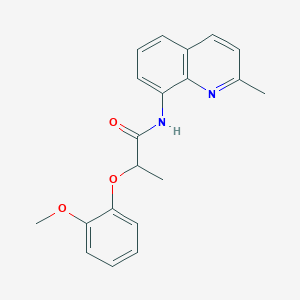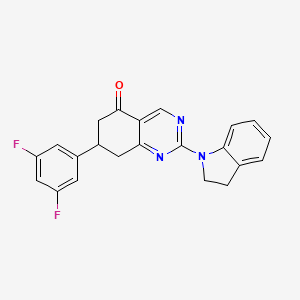![molecular formula C26H27N3O4S B14981883 Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14981883.png)
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and a dihydropyridine core
準備方法
The synthesis of Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano-containing reagent.
Attachment of the Furan Ring: The furan ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing precursor.
Incorporation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiol-ene reaction or a similar thiol-based coupling reaction.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques and automated synthesis platforms.
化学反応の分析
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and sulfanyl groups, leading to the formation of various substituted derivatives.
Coupling Reactions: The furan ring and other aromatic components can undergo coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Major products formed from these reactions include pyridine derivatives, amines, and various substituted analogs.
科学的研究の応用
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for cardiovascular diseases and cancer.
Biological Research: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, modulating their activity and affecting calcium ion flow in cells. This interaction is crucial for its potential therapeutic effects in cardiovascular diseases. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological targets, influencing cellular processes and pathways.
類似化合物との比較
Ethyl 5-cyano-6-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in the treatment of hypertension and angina.
The uniqueness of this compound lies in its additional functional groups, such as the furan ring and the sulfanyl group, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
特性
分子式 |
C26H27N3O4S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
ethyl 5-cyano-6-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H27N3O4S/c1-2-32-26(31)23-22(20-13-8-14-33-20)19(15-27)25(29-24(23)17-9-4-3-5-10-17)34-16-21(30)28-18-11-6-7-12-18/h3-5,8-10,13-14,18,22,29H,2,6-7,11-12,16H2,1H3,(H,28,30) |
InChIキー |
VJADRKYOSKCRKF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)NC3CCCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981810.png)

![N-[3-(dimethylamino)propyl]-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide](/img/structure/B14981827.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14981839.png)
![(4-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(2-methylphenyl)methanone](/img/structure/B14981844.png)
![7-(2-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14981856.png)

![4-Butoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14981868.png)

![6-ethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981873.png)
![1-{4-[2-Methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}butan-1-one](/img/structure/B14981881.png)
![3-nitro-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14981885.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B14981893.png)
